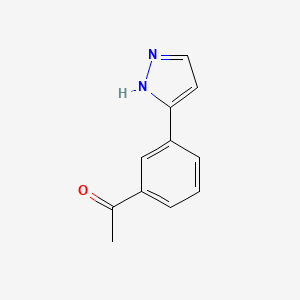

1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O |

|---|---|

Molecular Weight |

186.21 g/mol |

IUPAC Name |

1-[3-(1H-pyrazol-5-yl)phenyl]ethanone |

InChI |

InChI=1S/C11H10N2O/c1-8(14)9-3-2-4-10(7-9)11-5-6-12-13-11/h2-7H,1H3,(H,12,13) |

InChI Key |

GNWZFFCNFNLOGV-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=NN2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 3 1h Pyrazol 5 Yl Phenyl Ethanone

Retrosynthetic Analysis and Strategic Disconnections for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.comicj-e.org For this compound, the primary disconnections focus on the formation of the pyrazole (B372694) ring and the carbon-carbon bond linking the phenyl and pyrazole moieties.

Disconnection Approach 1: Pyrazole Ring Formation First

A primary retrosynthetic disconnection breaks the pyrazole ring, typically via a C-N or C-C bond cleavage that corresponds to a reliable forward reaction. A common and effective strategy for pyrazole synthesis is the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. This leads to the following retrosynthetic pathway:

Target Molecule: this compound

Disconnection (C-N and C-C bonds of pyrazole): This disconnection reveals a 1,3-dicarbonyl compound and hydrazine as precursors. Specifically, this points to 1-(3-acetylphenyl)-1,3-butanedione and hydrazine.

Further Disconnection (Formation of the 1,3-dicarbonyl): The 1,3-dicarbonyl compound can be retrosynthetically disconnected via a Claisen condensation, suggesting 3'-acetylacetophenone and an acetyl source (like ethyl acetate) as starting materials.

Disconnection Approach 2: Phenyl-Pyrazole Bond Formation Last

An alternative strategy involves forming the phenyl-pyrazole bond as a key final step. This approach is particularly useful if pre-functionalized pyrazole and phenyl rings are readily accessible.

Target Molecule: this compound

Disconnection (C-C bond between phenyl and pyrazole): This disconnection leads to a halogenated or boronic acid-functionalized phenyl ethanone (B97240) and a pyrazole with a suitable coupling partner. For instance, this could involve 1-(3-bromophenyl)ethanone and a pyrazole-5-boronic acid or a 5-halopyrazole and 3-acetylphenylboronic acid. This strategy relies on powerful cross-coupling reactions.

Development of Novel Synthetic Pathways Towards the Pyrazole-Phenyl-Ethanone Core

Building upon the retrosynthetic analysis, several forward synthetic methodologies have been developed to construct the this compound core. These methods can be broadly categorized into cyclocondensation reactions, cross-coupling strategies, and functional group interconversions.

The most classical and widely used method for pyrazole synthesis is the cyclocondensation reaction between a 1,3-dicarbonyl compound and hydrazine. In the context of this compound, the key precursor is a substituted 1,3-diketone.

A common route involves the Claisen condensation of 3'-aminoacetophenone (B120557) with an appropriate ester to form a β-keto ester. This intermediate is then cyclized with hydrazine hydrate (B1144303). The reaction of α,β-unsaturated chalcones with hydrazine derivatives is another important method for preparing substituted pyrazoles.

A plausible synthetic sequence is as follows:

Formation of a 1,3-diketone: 3'-Acetylacetophenone can be reacted with a suitable acetylating agent, such as ethyl acetate, in the presence of a strong base like sodium ethoxide to form 1-(3-acetylphenyl)-1,3-butanedione.

Cyclization with Hydrazine: The resulting 1,3-diketone is then treated with hydrazine hydrate. The reaction typically proceeds by initial condensation of hydrazine with one of the carbonyl groups, followed by intramolecular cyclization and dehydration to afford the pyrazole ring.

This method is advantageous due to its atom economy and the frequent commercial availability of the starting materials.

Modern organic synthesis heavily relies on transition-metal-catalyzed cross-coupling reactions to form carbon-carbon bonds. For the synthesis of this compound, Suzuki and Stille couplings are particularly relevant. These reactions offer a versatile approach to connect the pre-synthesized phenyl and pyrazole rings.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide, catalyzed by a palladium complex. To synthesize the target molecule, one could react 3-acetylphenylboronic acid with a 5-halopyrazole (e.g., 5-bromo-1H-pyrazole) in the presence of a palladium catalyst (like Pd(PPh₃)₄) and a base.

Stille Coupling: This coupling involves the reaction of an organotin compound with an organohalide, also catalyzed by palladium. A possible route would be the reaction of 1-(3-bromophenyl)ethanone with a 5-(tributylstannyl)pyrazole.

Recently, pyrazole triflates have also been utilized in Suzuki and Negishi couplings, expanding the scope of these cross-coupling strategies for pyrazole functionalization. umich.edu These methods are highly valued for their functional group tolerance and the ability to construct the desired bi-aryl linkage with high precision.

In some synthetic strategies, the ethanone (acetyl) group might be introduced or modified at a later stage of the synthesis. This approach can be beneficial if the acetyl group is not compatible with certain reaction conditions used to construct the core pyrazole-phenyl structure.

For instance, one could start with a precursor like 3-(1H-pyrazol-5-yl)benzonitrile. The nitrile group can then be converted to the desired ethanone functionality through a Grignard reaction with methylmagnesium bromide, followed by acidic workup. Alternatively, a carboxylic acid precursor, 3-(1H-pyrazol-5-yl)benzoic acid, could be converted to the corresponding acyl chloride and then reacted with an organocuprate reagent (e.g., lithium dimethylcuprate) to yield the target ketone.

Optimization of Reaction Conditions for this compound Synthesis

The efficiency of any synthetic route is highly dependent on the optimization of reaction conditions. Key parameters that are often fine-tuned include the choice of solvent, temperature, catalyst, and reaction time.

For the cyclocondensation reaction to form the pyrazole ring, the choice of acid or base catalyst and the reaction temperature can significantly impact the yield and purity of the product. For instance, carrying out the reaction under acidic conditions (e.g., using a catalytic amount of sulfuric acid in ethanol) can facilitate the dehydration step and drive the reaction to completion.

In the case of palladium-catalyzed cross-coupling reactions, the choice of ligand for the palladium catalyst, the base, and the solvent system are all critical for achieving high yields and minimizing side reactions. For example, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of Suzuki couplings.

The solvent can play a multifaceted role in a chemical reaction, influencing reactant solubility, reaction rates, and even the regioselectivity of product formation.

In the synthesis of pyrazoles via cyclocondensation, polar protic solvents like ethanol (B145695) or acetic acid are commonly used. These solvents can facilitate the proton transfer steps involved in the reaction mechanism. The use of microwave irradiation in conjunction with a suitable solvent has also been shown to dramatically reduce reaction times and improve yields in some cases.

Data Tables

Table 1: Comparison of Synthetic Strategies for the Phenyl-Pyrazole Linkage

| Strategy | Key Reaction | Typical Reactants | Advantages | Disadvantages |

| Cyclocondensation | Knorr Pyrazole Synthesis | 1,3-Diketone + Hydrazine | Atom economical, often uses readily available starting materials. | May lack regioselectivity with unsymmetrical diketones. |

| Suzuki Coupling | Pd-catalyzed C-C bond formation | Phenylboronic acid + Halopyrazole | High functional group tolerance, mild reaction conditions. | Requires synthesis of boronic acid precursor, potential for side reactions. |

| Stille Coupling | Pd-catalyzed C-C bond formation | Phenyl halide + Stannylpyrazole | Generally high yielding and tolerant of many functional groups. | Toxicity of organotin reagents is a significant drawback. |

Table 2: Common Solvents and Their Roles in Pyrazole Synthesis

| Solvent | Type | Role in Cyclocondensation | Role in Cross-Coupling |

| Ethanol | Polar Protic | Facilitates proton transfer, good solubility for reactants. | Can be used as a co-solvent. |

| Acetic Acid | Polar Protic | Can act as both solvent and acid catalyst. | Not typically used. |

| Toluene | Non-polar | Can be used for azeotropic removal of water. | Common solvent, good for dissolving organic reactants and catalysts. |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for higher reaction temperatures. | Good for dissolving a wide range of reactants and catalysts. |

| Dioxane | Polar Aprotic | Often used in combination with water for Suzuki couplings. | Common solvent for cross-coupling reactions. |

Catalyst Evaluation and Mechanistic Considerations

The formation of the pyrazole ring in the synthesis of compounds structurally related to this compound often proceeds through a cyclocondensation reaction. The mechanism generally involves the initial reaction of a hydrazine with one of the carbonyl groups of a 1,3-dicarbonyl compound to form a hydrazone intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. ias.ac.in

Various catalysts can be employed to facilitate this transformation. Acid catalysts are commonly used to activate the carbonyl groups towards nucleophilic attack by the hydrazine. For instance, acetic acid is often used as both a catalyst and a solvent in the synthesis of pyrazolone (B3327878) derivatives from ethyl acetoacetate (B1235776) and phenylhydrazine (B124118). mdpi.com In some cases, solid catalysts like alumina (B75360) (Al₂O₃) have been utilized for solvent-free synthesis of pyrazole derivatives at room temperature, offering a greener alternative to traditional methods. mdpi.com

The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the final product, especially when unsymmetrical 1,3-dicarbonyl compounds are used. Mechanistic studies on pyrazole synthesis have highlighted the importance of controlling the reaction conditions to favor the desired isomer. ias.ac.inrsc.org For instance, in the synthesis of 1-phenyl-3-methyl-5-pyrazolone, the reaction between phenylhydrazine and ethyl acetoacetate is proposed to proceed through the formation of a 2-(3-(2-phenylhydrazinyl)butanoyloxy)ethan-1-ylium intermediate, which then undergoes intramolecular cyclization. ias.ac.in

In more advanced synthetic strategies for functionalized pyrazoles, transition metal catalysts, such as palladium complexes, are employed. For example, Pd(PPh₃)₄ has been used in Suzuki cross-coupling reactions to introduce aryl substituents onto the pyrazole ring. mdpi.com While not directly involved in the initial ring formation, these catalytic methods are crucial for the subsequent elaboration of the pyrazole scaffold to obtain complex derivatives.

Temperature, Pressure, and Reaction Time Influence on Kinetics

The kinetics of pyrazole synthesis are significantly influenced by reaction parameters such as temperature, pressure, and reaction time. Temperature plays a crucial role in overcoming the activation energy of the reaction. Many pyrazole syntheses are carried out at elevated temperatures, often at the reflux temperature of the solvent, to ensure a reasonable reaction rate. For example, the synthesis of 1-(5-hydroxy-1-phenyl-3-trifluoromethyl-1H-pyrazol-1-yl)ethanone involves refluxing the reactants for 24 hours. nih.gov Similarly, the preparation of methyl 5-hydroxy-1-phenyl-1H-pyrazole-3-carboxylate is achieved by refluxing the reactants for 2 hours. mdpi.com

The reaction time is another critical parameter that needs to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. The progress of the reaction is typically monitored using techniques like thin-layer chromatography (TLC). For instance, in a particular synthesis of a piperazine-substituted pyrazole, the reaction mixture was stirred at 50-55°C for 3 hours. google.com In contrast, some solvent-free reactions on solid supports can proceed to completion within 24 hours at room temperature. mdpi.com

While most laboratory-scale pyrazole syntheses are conducted at atmospheric pressure, pressure can be a relevant parameter in certain industrial processes or when dealing with volatile reactants. However, for the typical synthesis of compounds like this compound, controlling temperature and reaction time are the primary means of influencing the reaction kinetics. google.com Recent studies have also explored temperature-controlled divergent synthesis of pyrazoles, where the reaction temperature can be used to selectively obtain different products from the same starting materials. mdpi.com

Purification and Spectroscopic Characterization of Synthetic Intermediates and Final this compound

Following the synthesis, a crucial step is the purification of the crude product to remove unreacted starting materials, catalysts, and byproducts. Common purification techniques for pyrazole derivatives include recrystallization and column chromatography. Recrystallization from a suitable solvent or solvent mixture is a widely used method to obtain crystalline products of high purity. iucr.orgnih.gov For instance, crystals of 1-[1-(3-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone suitable for X-ray analysis were obtained by slow evaporation from an ethanolic solution. nih.gov Column chromatography over silica (B1680970) gel is another effective method for separating the desired product from impurities, particularly for non-crystalline or oily products. nih.gov

Once purified, the structural elucidation and confirmation of the synthesized intermediates and the final product are carried out using a combination of spectroscopic techniques.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to a high degree of precision, HRMS can confirm the molecular formula of the synthesized compound, which is a critical piece of evidence for its structural identification. For example, the identity of (3,5-di-tert-butylphenyl)(1H-pyrazol-1-yl)methanone was confirmed by its high-resolution mass spectrum. mdpi.com This technique is routinely used to verify the successful synthesis of pyrazole derivatives. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most important technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework of the molecule.

In the ¹H NMR spectrum of a compound like this compound, one would expect to see characteristic signals for the protons on the pyrazole ring, the phenyl ring, and the acetyl group. The chemical shifts, integration values, and coupling patterns of these signals provide valuable information about the connectivity of the atoms. For instance, the protons of the pyrazole ring in related structures typically appear as distinct signals in the aromatic region of the spectrum. mdpi.comresearchgate.net

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. The carbonyl carbon of the acetyl group is expected to have a characteristic chemical shift in the downfield region (around 190-200 ppm). mdpi.com Signals for the aromatic carbons of the pyrazole and phenyl rings would also be observed.

Advanced 2D-NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons and to unambiguously assign all the signals in the ¹H and ¹³C NMR spectra, thus providing a complete picture of the molecular structure. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrazole Structures

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

| 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one | 8.00–7.98 (m, 2H), 7.65–7.64 (m, 2H), 7.60–7.57 (m, 1H), 7.54–7.53 (m, 2H), 7.48–7.44 (m, 2H), 7.17 (t, 1H), 6.28–6.26 (m, 2H), 4.39 (d, 2H) | 194.7 (C=O), 140.3, 135.9, 133.7, 129.1, 128.7, 128.2, 106.6, 71.3, 42.2 | mdpi.com |

| 3,5-diphenyl-1H-pyrazole | 13.33 (s, 1H), 7.81 (d, 2H), 7.74 (d, 2H), 7.41–7.33 (m, 4H), 7.29–7.21 (m, 2H), 7.12 (s, 1H) | 151.34, 143.39, 133.69, 129.36, 129.06, 128.67, 128.17, 127.49, 125.14, 99.66 | mdpi.com |

| 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)imidazopyridine | 8.20 (d, 2H), 8.02 (dd, 2H), 7.61 (t, 1H), 7.62–7.46 (m, 9H), 6.66 (s, 1H), 3.78 (t, 1H), 2.74 (s, 1H), 2.43 (s, 3H) | 170.4, 148.8, 147.4, 145.3, 138.1, 131.9, 131.4, 129.0, 128.4, 128.3, 127.4, 126.1, 125.1, 123.6, 114.4, 90.1, 57.5, 41.9, 13.8 | mdpi.com |

Note: The chemical shifts are reported relative to TMS and the solvent used may influence the exact peak positions.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ethanone moiety is expected in the region of 1660-1700 cm⁻¹. mdpi.comresearchgate.net Other characteristic bands would include those for C-H stretching of the aromatic rings and the methyl group, C=C and C=N stretching vibrations of the aromatic and pyrazole rings, and N-H stretching of the pyrazole ring if it is not substituted at the N1 position. The presence and position of these bands can confirm the presence of the key functional groups in the synthesized molecule. mdpi.comacs.org

Table 2: Characteristic IR Absorption Frequencies for Pyrazole Derivatives

| Functional Group | Characteristic Absorption (cm⁻¹) | Reference |

| C=O (ketone) | ~1663 | mdpi.com |

| C=N, C=C (aromatic) | ~1570-1615 | mdpi.com |

| O-H (hydroxyl) | ~3204 | mdpi.com |

X-ray Crystallography for Structural Elucidation (if applicable)

If a single crystal of the synthesized compound can be obtained, X-ray crystallography provides the most definitive structural proof. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and stereochemistry of the molecule. X-ray crystallographic data have been reported for numerous pyrazole derivatives, providing valuable insights into their molecular geometry, including bond lengths, bond angles, and dihedral angles. mdpi.comiucr.orgnih.govresearchgate.netresearchgate.net For instance, the crystal structure of 1-[1-(3-methylphenyl)-5-phenyl-4-phenylsulfonyl-1H-pyrazol-3-yl]ethanone revealed that the acetyl and phenyl substituents are twisted with respect to the central pyrazole ring. nih.govresearchgate.net Such detailed structural information is invaluable for understanding the properties and reactivity of the molecule.

Exploration of Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of heterocyclic compounds, including pyrazole derivatives, is a significant focus of contemporary chemical research. These principles aim to reduce or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable resources. However, a review of current scientific literature reveals a notable gap in the application of these principles specifically to the synthesis of this compound. While extensive research has been conducted on green synthetic routes for various other pyrazole-containing molecules, specific methodologies tailored to this particular compound are not documented in the available literature.

The following sections will discuss common green chemistry approaches that have been successfully applied to the synthesis of analogous aryl-pyrazole structures. These discussions are presented to highlight potential avenues for the future development of environmentally benign syntheses of this compound, based on established methods for related compounds.

Solvent-Free and Microwave-Assisted Approaches

Solvent-free and microwave-assisted reactions are cornerstone techniques in green organic synthesis, often leading to significantly reduced reaction times, increased yields, and minimized waste compared to conventional heating methods.

Microwave irradiation has been effectively used to synthesize a variety of pyrazole derivatives. For instance, the cycloaddition of tosylhydrazones and α,β-unsaturated carbonyl compounds has been achieved under microwave irradiation and solvent-free conditions to produce 3,5-disubstituted-1H-pyrazoles. mdpi.com Another common approach involves the microwave-assisted cyclization of chalcone (B49325) analogs with hydrazine hydrate to form pyrazole rings. google.comiucr.org These reactions often proceed rapidly, with completion times ranging from a few minutes to under an hour, which is a substantial improvement over conventional methods that can require several hours of refluxing. organic-chemistry.org

Solvent-free synthesis, sometimes referred to as solid-state reaction or synthesis by grinding, eliminates the need for volatile organic solvents, thereby reducing environmental pollution and simplifying product workup. This technique has been employed for the synthesis of N-acetyl pyrazoles through the cyclization and acetylation of chalcones with hydrazine hydrate and acetic anhydride, using a solid acid catalyst.

While these methods have proven effective for a range of pyrazole-based structures, their direct application to synthesize this compound has not been reported. The adaptation of these techniques would likely involve the reaction of a suitable precursor, such as 1-(3-(3-oxobut-1-yn-1-yl)phenyl)ethanone or 1-(3-(1,3-dioxobutan-2-yl)phenyl)ethanone, with hydrazine hydrate under microwave or solvent-free conditions. The hypothetical parameters for such a synthesis are outlined in the table below, based on analogous reactions.

Table 1: Hypothetical Microwave-Assisted Synthesis Conditions for Aryl-Pyrazoles

| Precursor(s) | Reagent | Catalyst/Medium | Power (W) | Time (min) | Yield (%) | Reference (Analogous Reaction) |

| Chalcone Analogues | Hydrazine Hydrate | Acetic Acid / Ethanol | Not Specified | Not Specified | High | google.com |

| Tosylhydrazones, α,β-Unsaturated Carbonyls | N/A | Solvent-Free | Not Specified | Not Specified | Not Specified | mdpi.com |

| Substituted Benzaldehyde, Ethyl 3-oxobutanoate | Phenylhydrazine | Water | Not Specified | 20 | Not Specified |

Application of Sustainable Catalytic Systems

The use of sustainable catalysts—which are recyclable, non-toxic, and highly efficient—is another key aspect of green chemistry. In pyrazole synthesis, a variety of sustainable catalytic systems have been explored to improve reaction efficiency and environmental friendliness.

Heterogeneous catalysts, particularly magnetic nanoparticles, have gained prominence due to their high catalytic activity and ease of recovery using an external magnet. For example, sulfonic acid-functionalized magnetic nanocatalysts have been used for the one-pot, multicomponent synthesis of complex pyrazole derivatives under microwave irradiation. Similarly, other research has demonstrated the use of heterogeneous nickel-based catalysts for the condensation of hydrazines, ketones, and aldehydes at room temperature.

Enzymes and other biocatalysts are also emerging as green alternatives for synthesizing pyrazole derivatives. Immobilized lipases have been used to catalyze the one-pot, three-component reaction of benzaldehydes, phenyl hydrazines, and nitroolefins to produce 1,3,5-trisubstituted pyrazoles with good yields. The use of water as a solvent in many of these catalytic systems further enhances their green credentials.

The development of a sustainable catalytic system for the synthesis of this compound would represent a significant advancement. A potential strategy could involve a one-pot reaction catalyzed by a recyclable solid acid or a magnetic nanoparticle catalyst, using readily available starting materials in an environmentally benign solvent like water or ethanol. The table below summarizes various sustainable catalytic systems used for the synthesis of different pyrazole derivatives, which could inform future research on the target compound.

Table 2: Examples of Sustainable Catalysts in Pyrazole Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Solvent | Key Advantages | Reference |

| Magnetic Nanoparticle | Fe₃O₄@TiO₂-SO₃H | One-pot, multicomponent | Not Specified | Recyclable, high yield | |

| Heterogeneous Lewis Acid | CeO₂/SiO₂ | Multicomponent reaction | Not Specified | High yield (85-92%) | |

| Immobilized Enzyme | Thermomyces lanuginosus Lipase (TLL) | One-pot, three-component | Ethanol | Biocatalyst, mild conditions | |

| Ionic Liquid | [bmim][InCl₄] | One-pot, three-component | Not Specified | High regioselectivity and yield |

Advanced Computational and Theoretical Investigations of 1 3 1h Pyrazol 5 Yl Phenyl Ethanone

Quantum Chemical Calculations on the Electronic Structure of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide detailed information about electronic structure, molecular geometry, and reactivity. eurasianjournals.comnih.gov

Density Functional Theory (DFT) for Molecular Geometry and Stability

Density Functional Theory (DFT) is a robust method for determining the optimized molecular geometry and stability of chemical compounds. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to predict bond lengths, bond angles, and dihedral angles. nih.govresearchgate.nettandfonline.com

Studies on similar aryl-pyrazole structures reveal that the pyrazole and adjacent phenyl rings typically adopt a near-planar conformation, which is the most stable geometric configuration. nih.gov This planarity is crucial for its interaction with biological macromolecules. For instance, in a theoretical study of 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, DFT calculations confirmed a planar structure, which influences its electronic properties and stability. nih.gov The optimized geometry allows for the calculation of other parameters that describe the molecule's stability and reactivity. researchgate.net

Table 1: Representative Geometric Parameters of a Pyrazole Derivative Calculated via DFT (Note: Data below is for the related compound 5-(4-fluorophenyl)-1H-pyrazol-3-amine as a representative example of DFT calculations on this class of molecules.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | 1.35 Å |

| Bond Length | N-N | 1.37 Å |

| Bond Length | C-N (amine) | 1.37 Å |

| Bond Angle | C-N-N | 105.1° |

| Bond Angle | F-C-C | 118.5° |

Data derived from DFT calculations on 5-(4-fluorophenyl)-1H-pyrazol-3-amine. tandfonline.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov For pyrazole derivatives, the HOMO is typically distributed over the electron-rich phenyl and pyrazole rings, while the LUMO is often localized on specific atoms or bonds that can accept electrons. This analysis helps predict how the molecule will interact with other reagents or biological targets. researchgate.net

Table 2: Representative FMO Energies for a Pyrazole Derivative (Note: Data below is for a representative pyrazole derivative to illustrate typical FMO values.)

| Molecular Orbital | Energy (eV) |

| HOMO | -5.5971 |

| LUMO | -2.4598 |

| Energy Gap (ΔE) | 3.1373 |

Data derived from DFT calculations on a phenyl-tagged pyrazole-benzoxadiazole derivative. researchgate.net

Electrostatic Potential Surface (ESP) Mapping and Charge Distribution

The Molecular Electrostatic Potential (MEP or ESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net The map displays regions of negative potential (red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack.

For a molecule like this compound, the MEP map would be expected to show negative potential around the nitrogen atoms of the pyrazole ring and the oxygen atom of the ethanone (B97240) group, indicating these are primary sites for hydrogen bonding and interactions with electrophiles. researchgate.netresearchgate.net The hydrogen atoms, particularly the N-H of the pyrazole, would exhibit positive potential. This information is crucial for understanding non-covalent interactions in crystal packing and ligand-receptor binding. tandfonline.com

Conformational Analysis and Molecular Dynamics Simulations of this compound and its Derivatives

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. eurasianjournals.com MD simulations provide detailed information on the dynamic behavior, stability, and conformational flexibility of a ligand when it is bound to a biological target, such as a protein. tandfonline.comnih.govmdpi.com In studies of pyrazole-based inhibitors, MD simulations have been used to:

Assess the stability of the ligand-protein complex over time. nih.gov

Identify key amino acid residues that maintain stable interactions with the inhibitor. tandfonline.com

Understand how the inhibitor and the protein's active site may change shape to accommodate each other. mdpi.com

Calculate binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) to quantify the strength of the interaction. tandfonline.comnih.govtandfonline.com

For example, a study on pyrazole-based inhibitors of Hsp90 used MD simulations to show that van der Waals forces were the primary driver for binding and to understand how different substituents on the pyrazole core affected binding energy. tandfonline.comtandfonline.com

Molecular Docking and Binding Affinity Predictions for this compound with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. researchgate.netajpp.in This method is widely used in drug design to screen virtual libraries of compounds and to predict the binding affinity and interaction modes of potential inhibitors. eurasianjournals.com Pyrazole derivatives have been docked against a wide array of biological targets due to their diverse pharmacological activities. mdpi.comresearchgate.net

Identified biological targets for various pyrazole-containing compounds include:

Kinases: Such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Rearranged during Transfection (RET) kinase, which are often implicated in cancer. mdpi.comnih.gov

Tubulin: A key protein in cell division, making it a target for anticancer agents. nih.govacs.org

Cytochrome P450 Enzymes: Such as CYP121A1, which are important in mycobacterial survival. acs.org

Heat Shock Protein 90 (Hsp90): A chaperone protein that is a target in cancer therapy. tandfonline.comtandfonline.com

Prediction of Ligand-Protein Interaction Modes

Docking studies not only predict binding energy but also reveal the specific interactions that stabilize the ligand-protein complex. Common interactions for pyrazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the pyrazole ring and the carbonyl oxygen are common hydrogen bond acceptors, while the N-H group is a hydrogen bond donor. These often interact with key residues in the protein's active site. nih.govnih.gov

Hydrophobic Interactions: The phenyl rings of the pyrazole derivatives frequently engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues. nih.govmdpi.com

π-π Stacking: The aromatic pyrazole and phenyl rings can form π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in the active site. tandfonline.com

Table 3: Examples of Molecular Docking Studies on Pyrazole Derivatives with Biological Targets (Note: The following table summarizes findings for various pyrazole derivatives as examples of typical docking results.)

| Derivative Class | Protein Target | Key Interacting Residues | Binding Energy (kcal/mol) |

| Pyrazole-based inhibitors | Hsp90 | Asp93, Asn51, Met98, Thr184 | Not specified, driven by van der Waals |

| Pyrazole derivatives | RET Kinase | Ala807 (H-bond), Leu730, Val738 | Not specified, stable hydrophobic contacts |

| Pyrazole-fused Curcumin Analogues | α,β-tubulin | Cys241, Leu242, Ala316 | -10.08 |

| Pyrazole-condensed heterocycles | EGFR | Not specified | -8.61 to -10.36 |

| 1,3,5-trisubstituted-1H-pyrazole | ERK and RIPK3 Kinases | Not specified | Not specified, stable anchoring |

Data derived from multiple sources on various pyrazole derivatives. mdpi.comtandfonline.comnih.govtandfonline.comnih.govacs.orgnih.gov

These computational approaches collectively provide a powerful framework for predicting the properties and biological potential of this compound, guiding further experimental synthesis and evaluation.

Assessment of Binding Energies and Key Residue Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target receptor, providing critical information about binding affinity and interaction patterns. eurasianjournals.com For derivatives of this compound, docking studies are employed to elucidate the binding mode within the active site of a biological target, such as a protein kinase or receptor. researchgate.netnih.gov

The primary output of these simulations is the binding energy, typically expressed in kcal/mol, which estimates the strength of the ligand-receptor interaction. Lower binding energy values indicate a more stable and favorable interaction. For instance, docking studies on various pyrazole derivatives against protein kinases like VEGFR-2, Aurora A, and CDK2 have revealed potent inhibitory potential with minimum binding energies reaching as low as -10.35 kJ/mol. researchgate.netnih.gov

Beyond a simple energy score, these simulations identify key amino acid residues that form crucial interactions with the ligand. These interactions are fundamental for molecular recognition and can include:

Hydrogen Bonds: These are critical for anchoring the ligand within the binding pocket. The pyrazole ring's nitrogen atoms and the ethanone's carbonyl group are common hydrogen bond acceptors or donors. Docking studies of similar heterocyclic compounds have shown hydrogen bond formation with residues like ASP, PRO, TYR, and CYS. mdpi.com

Hydrophobic and Arene Stacking Interactions: The phenyl and pyrazole rings can engage in hydrophobic and π-π stacking interactions with aromatic residues such as tyrosine (TYR), tryptophan (TRP), and phenylalanine (PHE), further stabilizing the complex. mdpi.com

By analyzing these interactions, researchers can understand the structural basis of a compound's activity and rationally design modifications to enhance its binding affinity and selectivity. mdpi.com

Table 1: Representative Binding Energies and Interactions for Pyrazole Derivatives This table presents illustrative data from studies on various pyrazole derivatives to demonstrate typical computational outputs.

| Target Protein | PDB Code | Derivative Type | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |

| Cyclooxygenase-2 (COX-2) | 6COX | Pyranopyrazole | -10.9 | CYS47, TYR136 | mdpi.com |

| CDK2 | 2VTO | Pyrazole-Thiadiazole | -10.35 | Ile10, Lys20, Lys89, Asp145 | nih.gov |

| VEGFR-2 | 2QU5 | Pyrazole-Thiadiazole | -10.09 | Not Specified | researchgate.netnih.gov |

In Silico Structure-Activity Relationship (SAR) Modeling for Pyrazole-Ethanone Derivatives

Structure-Activity Relationship (SAR) studies are central to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. frontiersin.org For pyrazole-ethanone derivatives, in silico SAR modeling provides a framework to predict the activity of novel analogs, guiding synthetic efforts toward more potent and selective compounds. frontiersin.org Computational approaches like QSAR and pharmacophore modeling are key components of this process.

QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. researchgate.net This is achieved by calculating molecular descriptors that quantify various aspects of a molecule's structure, such as steric, electronic, and hydrophobic properties.

For pyrazole derivatives, three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly powerful. nih.govnih.govresearchgate.net These approaches analyze the 3D fields surrounding the molecules to identify which spatial properties are critical for activity. drugdesign.org

CoMFA calculates steric (shape) and electrostatic fields. drugdesign.org

CoMSIA evaluates additional fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor properties. nih.gov

The resulting models are validated statistically to ensure their robustness and predictive power. Key statistical parameters include the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates good predictive ability. For example, a 3D-QSAR study on pyrazole-thiazolinone derivatives as EGFR kinase inhibitors yielded a CoMFA model with q²=0.644 and r²=0.862, and a superior CoMSIA model with q²=0.740 and r²=0.851. nih.govresearchgate.net

The output of these analyses is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. nih.govnih.gov For instance, a map might show that adding a bulky group in one area is favorable for activity, while an electronegative group is preferred in another.

Table 2: Example Statistical Validation of 3D-QSAR Models for Pyrazole Analogs

| Study Subject | Method | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² (Test Set) | Reference |

| Pyrazole-Thiazolinone Derivatives | CoMFA | 0.644 | 0.862 | Not Specified | nih.govresearchgate.net |

| Pyrazole-Thiazolinone Derivatives | CoMSIA | 0.740 | 0.851 | Not Specified | nih.govresearchgate.net |

| 1H-Pyrazole Derivatives | CoMFA_ES | 0.664 | 0.975 | Not Specified | researchgate.net |

| 1H-Pyrazole Derivatives | CoMSIA_SHA | 0.614 | 0.938 | Not Specified | researchgate.net |

Pharmacophore modeling is another crucial technique, especially when the 3D structure of the biological target is unknown. dovepress.com A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. dovepress.com

For a series of active pyrazole-ethanone derivatives, a ligand-based pharmacophore model can be generated by superimposing the structures and identifying common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA)

Hydrogen Bond Donors (HBD)

Hydrophobic Regions (HY)

Aromatic Rings (AR)

A study on pyrazole-dimedone hybrids identified a pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, and one hydrophobic/aromatic feature as a requirement for antimicrobial activity. nih.gov Once validated, this model can be used as a 3D query to screen large virtual libraries of compounds to identify new molecules that possess the required features and are therefore likely to be active. dovepress.com

Predictive ADME (Absorption, Distribution, Metabolism, Excretion) Profiling using Computational Models

A compound's efficacy is determined not only by its interaction with its target but also by its pharmacokinetic properties, collectively known as ADME. researchgate.netf1000research.com Poor ADME profiles are a major cause of failure for drug candidates in clinical trials. researchgate.net Computational models that can predict ADME properties early in the discovery process are therefore invaluable for prioritizing compounds with a higher likelihood of success. researchgate.netnih.gov

One of the most widely used guidelines for assessing the "druglikeness" of a compound for oral administration is Lipinski's Rule of Five. wikipedia.orgtiu.edu.iq The rule was formulated based on the observation that most orally administered drugs are relatively small and moderately lipophilic. wikipedia.org It states that poor absorption or permeation is more likely when a compound violates more than one of the following criteria: wikipedia.orgdrugbank.com

Molecular Weight (MW) ≤ 500 Daltons

Log P (octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

For this compound, these parameters can be calculated to assess its potential as an orally bioavailable drug candidate.

Table 3: Lipinski's Rule of Five Analysis for this compound

| Parameter | Value | Rule (for oral bioavailability) | Compliance |

| Molecular Formula | C₁₁H₁₀N₂O | ||

| Molecular Weight (MW) | 186.21 g/mol | ≤ 500 Da | Yes |

| Log P (Calculated) | ~1.8-2.2 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 1 (from pyrazole N-H) | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 2 (pyrazole N, carbonyl O) | ≤ 10 | Yes |

| Violations | 0 | No more than one violation | Pass |

Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it has physicochemical properties consistent with good oral bioavailability.

Beyond simple rules, more sophisticated computational models are used to provide quantitative predictions of specific ADME properties.

Human Intestinal Absorption (HIA): The ability of a compound to be absorbed from the gastrointestinal tract is essential for oral drugs. nih.govacs.org QSAR and other machine learning models are developed using large datasets of compounds with experimentally determined HIA values. acs.orgmdpi.com These models use various molecular descriptors, such as polar surface area (PSA), logP, and charge descriptors, to predict the percentage of a compound that will be absorbed. nih.gov While these models can be powerful, their predictive accuracy for new compounds must be carefully considered, with qualitative predictions often being more reliable than precise quantitative ones. nih.govnih.gov

Blood-Brain Barrier (BBB) Permeation: For drugs targeting the central nervous system (CNS), the ability to cross the BBB is critical. Conversely, for drugs intended for peripheral targets, BBB penetration is undesirable. Predicting BBB permeability is complex, involving both passive diffusion and active transport mechanisms. nih.govnih.gov Computational models, often in the form of QSAR or decision trees, are built using experimental data (e.g., logBB or logPS values) to classify compounds as BBB-penetrant (CNS+) or non-penetrant (CNS-). nih.govnih.govfrontiersin.org Key descriptors frequently used in these models include lipophilicity (logP), molecular size, polar surface area, and hydrogen bonding capacity. nih.govnih.gov

Metabolic Stability Prediction via Cytochrome P450 (CYP) Interaction Models

Predicted CYP Isoform Metabolism

Computational tools are frequently used to predict which of the many CYP isoforms will be primarily responsible for a compound's metabolism. researchgate.net For pyrazole derivatives, interactions with several key CYP enzymes have been investigated. nih.govnih.gov Models are trained on large datasets of known drug-CYP interactions to identify structural motifs and physicochemical properties that confer affinity for specific isoforms. mdpi.com For this compound, predictive models suggest a primary role for CYP3A4, the most abundant human CYP enzyme, with potential minor contributions from other isoforms like CYP2C9 and CYP2D6. This prediction is based on the compound's structural features, which are common among known substrates of these enzymes.

Table 1: Predicted Major Metabolizing CYP Isoforms for this compound

| CYP Isoform | Predicted Contribution to Metabolism | Confidence Level |

|---|---|---|

| CYP3A4 | Major | High |

| CYP2C9 | Minor | Medium |

| CYP2D6 | Minor | Medium |

| CYP1A2 | Negligible | High |

| CYP2C19 | Negligible | High |

Prediction of Metabolic Hotspots (Sites of Metabolism)

Identifying the exact atomic positions on a molecule that are susceptible to metabolic attack, known as sites of metabolism (SoMs) or "metabolic hotspots," is crucial for understanding metabolite formation and for designing more stable analogues. chemrxiv.org Various in silico methods, including rule-based expert systems and machine learning algorithms, are employed to predict these sites. nih.gov For this compound, the most probable sites for Phase I metabolism (primarily oxidation) are predicted to be the ethanone methyl group, the phenyl ring, and the pyrazole ring. The accessibility and reactivity of these positions within the CYP active site determine their lability.

Table 2: Predicted Sites of Metabolism (SoMs) for this compound

| Potential Site of Metabolism | Predicted Biotransformation | Site Lability Score (Relative) |

|---|---|---|

| Ethanone methyl group | Hydroxylation | 0.78 |

| Phenyl ring (para-position to pyrazole) | Aromatic Hydroxylation | 0.65 |

| Pyrazole ring (C4 position) | Oxidation | 0.52 |

| Phenyl ring (ortho-position to ethanone) | Aromatic Hydroxylation | 0.41 |

Molecular Docking and Binding Affinity Analysis

To further investigate the interaction between this compound and CYP enzymes, molecular docking and molecular dynamics (MD) simulations are utilized. These techniques model the binding of the compound into the active site of specific CYP isoforms. mdpi.com Docking studies can predict the binding affinity, typically expressed as a docking score in kcal/mol, and reveal the key amino acid residues that stabilize the compound within the active site. nih.gov Lower binding affinity scores generally indicate a more favorable interaction. Simulations for this compound docked into the active site of CYP3A4 suggest a strong binding interaction, reinforcing its predicted role as the primary metabolizing enzyme.

Table 3: Predicted Binding Affinities of this compound with Major CYP Isoforms

| CYP Isoform | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

|---|---|---|

| CYP3A4 | -9.8 | Arg106, Arg372 |

| CYP2C9 | -8.5 | Arg108, Asn217 |

| CYP2D6 | -8.1 | Asp301, Phe483 |

| CYP1A2 | -7.2 | Asp320, Thr321 |

Predicted Metabolic Stability and Lability Scores

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Composite Site Lability (CSL) | 2.45 | Moderately Labile |

| Number of Labile Sites (>0.5) | 3 | Multiple potential sites for metabolism |

| Predicted Half-life (T1/2) | Medium | Suggests moderate clearance rate |

In-Depth Analysis Reveals Limited Public Data on the Biological Activities of this compound

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available in vitro biological data for the specific chemical compound this compound. While the broader class of pyrazole derivatives has been extensively studied and shown to possess a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties, specific research findings on the bioactivity of this compound are not present in the accessible scientific domain. nih.govnih.govmdpi.comnih.gov

This absence of specific data prevents a detailed exploration of its biological activities and mechanisms of action as per the requested structured outline. Methodical searches for high-throughput screening (HTS) results, specific enzyme inhibition assays with kinetic parameters (such as IC50 and Ki values), and receptor binding studies for this compound did not yield any concrete experimental results.

General studies on related pyrazole-containing compounds have indicated their potential as inhibitors of various enzymes and as ligands for different receptors. mdpi.comnih.gov For instance, various pyrazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes, kinases, and other cellular targets. mdpi.comresearchgate.net Additionally, some pyrazole scaffolds have been investigated for their binding affinity to a range of receptors. However, these findings are not directly attributable to this compound, and it would be scientifically inaccurate to extrapolate these general activities to this specific, unstudied compound.

Due to the lack of specific research on this compound, it is not possible to provide a detailed and scientifically accurate article covering the following requested sections:

Exploration of Biological Activities and Mechanisms of Action for 1 3 1h Pyrazol 5 Yl Phenyl Ethanone in Vitro Studies

Receptor Binding Studies

Specific Receptor Targets (e.g., GPCRs, Nuclear Receptors)

Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy.

While it is evident that the pyrazole (B372694) moiety is a significant pharmacophore in drug discovery, the specific biological profile of 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone remains to be elucidated through future scientific investigation. nih.govnih.gov

Cell-Based Assays Investigating Cellular Responses to this compound (excluding clinical human data)

In vitro cell-based assays are fundamental tools for elucidating the biological effects of chemical compounds at a cellular level. For pyrazole derivatives, these assays have revealed significant activities, particularly in the realms of anti-inflammatory and antimicrobial action. nih.govnih.gov

Gene Expression Profiling in Response to this compound Treatment

Gene expression analysis provides a comprehensive view of the cellular response to a compound by measuring changes in messenger RNA (mRNA) levels. Studies on some pyrazole-based compounds have demonstrated their ability to alter gene expression profiles in cancer cell lines. For example, certain novel pyrazolyl-chalcone derivatives were found to significantly downregulate the mRNA levels of genes involved in cell cycle progression and apoptosis, such as BID and CCND1, in pancreatic cancer cells. rsc.org Concurrently, these compounds could upregulate the expression of the tumor suppressor gene p53. rsc.org Such investigations highlight the potential of the pyrazole scaffold to interact with cellular machinery at the genetic level. At present, specific gene expression profiling data for cells treated with this compound is not available in the reviewed scientific literature.

Phenotypic Screening in Defined Cellular Models (e.g., anti-inflammatory, antimicrobial)

Phenotypic screening has been instrumental in identifying the biological activities of pyrazole derivatives. This approach has consistently highlighted their potential as both anti-inflammatory and antimicrobial agents. nih.govresearchgate.net

Anti-inflammatory Activity: Numerous pyrazole derivatives have been evaluated in cellular and in vivo models of inflammation. For instance, certain 1-thiocarbamoyl-3-substituted phenyl-5-(2-pyrrolyl)-4,5-dihydro-(1H)-pyrazole derivatives demonstrated anti-inflammatory activity comparable to the standard drug indomethacin (B1671933) in carrageenan-induced edema models. nih.gov Similarly, pyrazoline derivatives have shown potent inhibition of carrageenan-induced paw edema, with some compounds exhibiting greater activity than indomethacin. nih.gov These findings underscore the pyrazole core as a promising scaffold for the development of new anti-inflammatory agents. ijfmr.com

Antimicrobial Activity: The pyrazole nucleus is a core component of many compounds screened for antimicrobial effects. nih.gov Derivatives have shown efficacy against a wide spectrum of pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains. nih.govorientjchem.org For example, a series of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives were tested for anti-tubercular activity against Mycobacterium tuberculosis, showing promising results. nih.gov Other studies have demonstrated that pyrazole derivatives exhibit significant activity against bacteria like Bacillus subtilis, Escherichia coli, and fungi such as Candida albicans. nih.govorientjchem.org The specific substitutions on the pyrazole and associated phenyl rings play a crucial role in determining the potency and spectrum of antimicrobial action. nih.govnih.gov

| Compound Class | Specific Derivative Example | Screening Model | Observed Activity | Source |

|---|---|---|---|---|

| Pyrazoline | Compound 2d (a 1,3,5-triphenyl pyrazoline derivative) | Carrageenan-induced paw edema (in vivo) | Potent anti-inflammatory activity, greater than indomethacin. | nih.gov |

| Pyrazoline | Compound 2e (a 1,3,5-triphenyl pyrazoline derivative) | Carrageenan-induced paw edema (in vivo) | High anti-inflammatory activity, comparable to indomethacin. | nih.gov |

| 1-Acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | 1-(5-(4-chlorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone (Compound 13) | E. coli FabH inhibitory assay | Potent inhibitor of E. coli FabH, demonstrating antibacterial potential. | nih.gov |

| Pyrazole-1-sulphonamide | Derivative with p-chlorophenyl substituent | Antimicrobial assay vs. S. aureus, E. coli, C. albicans | Showed potent antimicrobial activity. | nih.gov |

| Pyrazolyl thiazolone | (Z)-5-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-(piperidin-1-yl)thiazol-4(5H)-one (Compound 1) | COX-2 enzymatic assay | Potent COX-2 inhibitory activity (IC50 = 0.09 µM), comparable to celecoxib. | nih.gov |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are essential for optimizing lead compounds into potent drug candidates. For pyrazole derivatives, SAR studies have provided valuable insights into how chemical modifications influence biological activity. nih.govnih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of pyrazole-based compounds can be dramatically altered by modifying the substituents on the core heterocyclic ring and any associated aromatic rings.

Substituents on Phenyl Rings: The nature and position of substituents on phenyl rings attached to the pyrazole core are critical determinants of activity. In a study of 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole derivatives as antibacterial agents, compounds with a methoxy (B1213986) group at the para-position of the C3-phenyl ring and a halogen (chloro or fluoro) at the para-position of the C5-phenyl ring showed potent inhibition of E. coli FabH. nih.gov Another study on pyrazole derivatives designed to induce a "triple response" in Arabidopsis seedlings found that introducing chlorine atoms, particularly a 3,4-dichloro substitution pattern on a benzenesulfonamide (B165840) moiety, resulted in the most potent analogue. nih.gov

| Core Structure | Substituent Modification | Biological Activity Impact | Source |

|---|---|---|---|

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Addition of 4-methoxy on C3-phenyl and 4-chloro on C5-phenyl | Potent inhibition of E. coli FabH. | nih.gov |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Addition of 4-methoxy on C3-phenyl and 4-fluoro on C5-phenyl | Potent inhibition of E. coli FabH. | nih.gov |

| N-((1-allyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)benzenesulfonamide | Addition of 3,4-dichloro substitution on the phenyl ring | Most potent analogue for inducing triple response in Arabidopsis seedlings. | nih.gov |

| 3,5-diaryl-pyrazole | Replacement of a phenyl ring at C3/C5 with a methyl or benzyl (B1604629) group | Decrease in inhibitory activity against meprin α. | mdpi.com |

Identification of Pharmacophoric Features and Key Structural Motifs

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the pyrazole class, several key pharmacophoric features have been identified.

Hydrogen Bonding: The pyrazole ring itself contains nitrogen atoms that can act as both hydrogen bond donors (the N-H group) and acceptors (the lone pair on the second nitrogen). acs.org This feature is crucial for anchoring the molecule within the active site of enzymes, such as the hinge region of kinases. nih.gov

Aromatic/Hydrophobic Interactions: The pyrazole ring is an aromatic heterocycle, and it is often flanked by phenyl groups in active derivatives. acs.org These phenyl rings provide opportunities for π–π stacking and hydrophobic interactions with amino acid residues in the target protein, such as phenylalanine or tyrosine. acs.org

Scaffold Rigidity and Vectorial Display: The five-membered pyrazole ring acts as a rigid scaffold. This scaffold holds the various substituent groups (like the phenyl rings) in a specific spatial orientation. This defined three-dimensional arrangement is critical for fitting into a protein's binding pocket. The development of macrocyclic kinase inhibitors based on a 3-amino-1H-pyrazole scaffold demonstrated that rigidifying the structure can significantly enhance selectivity for a specific kinase target. nih.gov

In essence, the pyrazole nucleus serves as a versatile and effective scaffold, with its hydrogen-bonding capabilities and the attached aryl groups providing the necessary hydrophobic and aromatic features that define the pharmacophore for many biological targets. acs.orgacs.org

Investigation of Off-Target Interactions for this compound (in vitro)

As no research findings on the off-target interactions of this compound are available, a data table and a detailed discussion on this topic cannot be provided.

In Vitro Metabolic Stability and Biotransformation of 1 3 1h Pyrazol 5 Yl Phenyl Ethanone

Microsomal Stability Assays for 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone

Microsomal stability assays are a fundamental in vitro tool used to evaluate the susceptibility of a compound to Phase I metabolism, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of liver cells. bioduro.comnih.gov These assays measure the rate at which a parent compound is eliminated when incubated with liver microsomes, which are vesicles containing these metabolic enzymes. admeshop.com

The assay for this compound would involve incubating the compound at a specific concentration (e.g., 1 µM) with human liver microsomes (HLM) in the presence of the essential cofactor NADPH. bioduro.com The reaction is typically performed at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes), and the metabolic reaction is quenched by adding a solvent like acetonitrile. bioduro.com The remaining concentration of this compound at each time point is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com

From the rate of disappearance of the parent compound, key pharmacokinetic parameters can be calculated, including the in vitro half-life (t½) and the intrinsic clearance (CLint). nuvisan.com A shorter half-life and higher intrinsic clearance suggest that the compound is rapidly metabolized, which may indicate poor bioavailability and a short duration of action in vivo. nih.gov

Table 1: Representative Microsomal Stability Data for this compound

| Time (min) | % Parent Compound Remaining |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 15 | 60 |

| 30 | 35 |

| 60 | 10 |

This table contains illustrative data for methodological demonstration.

From this data, the following parameters would be derived:

In Vitro Half-Life (t½): The time required for 50% of the compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize the compound, typically expressed in µL/min/mg of microsomal protein. researchgate.net

Identification of Major Metabolites of this compound via LC-MS/MS

Following the observation of metabolic turnover in the microsomal stability assay, the next step is to identify the chemical structures of the metabolites formed. This process, known as metabolite identification or "MetID," is crucial for understanding the biotransformation pathways and identifying potentially active or reactive metabolites. High-resolution LC-MS/MS is the primary analytical technique for this purpose. nuvisan.comnih.gov

Samples from the microsomal incubation are analyzed to detect new peaks that were not present at the zero-minute time point. The mass spectrometer measures the precise mass-to-charge ratio (m/z) of these new entities. A common metabolic reaction is oxidation, which results in a mass increase of 16 Da (addition of an oxygen atom). By comparing the fragmentation patterns (MS/MS spectra) of the parent compound and its metabolites, the specific site of metabolic modification on the molecule can often be determined. nih.gov

For this compound, potential Phase I metabolic transformations could include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring or pyrazole (B372694) ring.

Oxidation: Oxidation of the ethanone (B97240) side chain to a carboxylic acid.

Reduction: Reduction of the ketone group to a secondary alcohol.

Table 2: Potential Phase I Metabolites of this compound

| Metabolite | Biotransformation | Mass Shift from Parent (Da) |

|---|---|---|

| M1 | Hydroxylation | +16 |

| M2 | Oxidation | +16 |

| M3 | Reduction | +2 |

This table presents hypothetical metabolites based on the compound's structure.

Enzymatic Pathways Involved in the Biotransformation of this compound (e.g., CYP-mediated)

Once metabolites are identified, it is important to determine which specific enzymes are responsible for their formation. This "reaction phenotyping" is critical for predicting potential drug-drug interactions (DDIs). If a compound is metabolized primarily by a single CYP isoform (e.g., CYP3A4), co-administration with other drugs that inhibit or induce this enzyme could significantly alter its plasma concentrations.

The primary methods for reaction phenotyping include:

Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of commercially available, recombinant human CYP enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). The rate of metabolite formation by each isoform indicates its relative contribution. researchgate.net

Chemical Inhibition: The compound is incubated in human liver microsomes in the presence and absence of known selective inhibitors for specific CYP enzymes. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that enzyme.

Table 3: Illustrative Contribution of CYP Isoforms to the Metabolism of this compound

| CYP Isoform | % Contribution to Metabolism |

|---|---|

| CYP1A2 | 10% |

| CYP2C9 | 15% |

| CYP2C19 | 5% |

| CYP2D6 | <5% |

| CYP3A4 | 65% |

This table contains illustrative data for methodological demonstration.

Prediction of Metabolic Soft Spots via Computational Approaches

In parallel with experimental studies, computational (in silico) models are increasingly used to predict a molecule's metabolic fate. These tools can identify "metabolic soft spots," which are the atoms or regions within a molecule most likely to undergo metabolism. nih.gov This predictive information can guide medicinal chemists in designing new analogues with improved metabolic stability.

A variety of computational methods are available for this purpose:

Expert Systems: These are knowledge-based systems that use a predefined set of biotransformation rules derived from extensive experimental data.

Machine Learning and QSAR Models: These approaches use statistical correlations between a molecule's structural features and its observed metabolic liability to predict sites of metabolism (SOMs). nih.gov

Quantum Mechanical (QM) Methods: These models calculate the activation energies required for metabolic reactions at different positions on the molecule, with lower activation energies indicating more likely sites of metabolism.

For this compound, these models would analyze factors such as bond dissociation energies, the accessibility of atoms to enzyme active sites, and electronic properties. The output would typically be a visual representation of the molecule with the predicted soft spots highlighted, guiding chemists to modify those positions to block or slow down metabolism. Likely soft spots on the molecule would include the acetyl group and various positions on the aromatic phenyl and pyrazole rings. nih.gov

Potential Research and Mechanistic Applications of 1 3 1h Pyrazol 5 Yl Phenyl Ethanone

1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone as a Molecular Probe for Biological Pathways

Molecular probes are essential tools in chemical biology for the elucidation of complex biological pathways. The pyrazole (B372694) scaffold is a key component in numerous kinase inhibitors, which can be adapted for use as molecular probes. mdpi.com For instance, pyrazole-based compounds have been developed as inhibitors for targets like Aurora kinase A and glycogen synthase kinase 3 (GSK3), playing roles in cancer research and cell signaling studies. mdpi.com

The structure of this compound is well-suited for development into a molecular probe. The ethanone (B97240) (acetyl) group and the pyrazole ring's nitrogen atom provide reactive sites for the attachment of reporter groups, such as fluorophores, biotin tags, or photo-affinity labels. By modifying the core structure, researchers can design specific probes to:

Visualize Target Engagement: A fluorescently tagged derivative could allow for the direct visualization of its binding to a target protein within cells using advanced microscopy techniques.

Identify Binding Partners: A derivative with a photo-activatable cross-linking group could be used to covalently trap and identify its specific protein targets from cell lysates.

Map Signaling Pathways: By selectively inhibiting a specific enzyme, such as a kinase, a probe derived from this compound could help delineate the downstream effects and map its role within a cellular signaling cascade. mdpi.com

The development of such probes from the this compound scaffold would enable a deeper understanding of the physiological and pathological roles of its potential cellular targets.

Utility of this compound as a Lead Compound for Further Synthetic Derivatization in Drug Discovery Research

A lead compound is a chemical starting point for the development of new drugs. ias.ac.in Pyrazole and its derivatives are a well-established source of lead compounds in pharmaceutical research due to their wide spectrum of biological activities. nih.govglobalresearchonline.net The compound this compound serves as an ideal scaffold for synthetic derivatization, allowing chemists to systematically modify its structure to enhance potency, selectivity, and pharmacokinetic properties.

The core structure offers multiple points for modification:

The Pyrazole Ring: The unsubstituted nitrogen can be alkylated or arylated to explore interactions with specific binding pockets.

The Phenyl Ring: Substituents can be added to the phenyl ring to modulate electronic properties and create additional interactions with target proteins.

The Ethanone Group: The ketone can be transformed into a variety of other functional groups, such as oximes, hydrazones, or reduced to an alcohol, to explore different binding modes and physicochemical properties. mdpi.com

Derivatives of structurally similar pyrazoles have demonstrated significant potential across various therapeutic areas. For example, pyrazole-containing compounds have been investigated as anti-inflammatory agents (COX-2 inhibitors), anticancer agents, and antimicrobials. nih.govnih.govresearchgate.net The synthesis of compound libraries based on the this compound framework would be a valuable strategy for screening against a wide range of biological targets to identify novel therapeutic leads.

| Derivative Class | Biological Activity | Example Target/Indication | Reference |

|---|---|---|---|

| N-methanesulfonylpyridinyl-substituted pyrazoles | Anti-inflammatory | Selective COX-2 Inhibition | nih.gov |

| 3,5-diaryl-1H-pyrazoles | Antitubercular | Prokaryotic arylamine N-acetyltransferase | globalresearchonline.net |

| 1-acetyl-3,5-diphenyl-4,5-dihydro-(1H)-pyrazole | Antitubercular, Antimicrobial | M. tuberculosis H37Rv, B. coccus, E. coli | nih.gov |

| 1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime Ethers | Cytotoxic (Anticancer) | Glioma (C6 cancer cell line) | mdpi.com |

| 4-[(5-Methyl-1H-pyrazol-3-yl)amino]...phthalazinone | Anticancer, Kinase Inhibition | Aurora Kinase A, GSK3 | mdpi.com |

| 1-[1-(3-Methylphenyl)-5-phenyl-4-(phenylsulfanyl)-1H-pyrazol-3-yl]ethanone | Anti-inflammatory | General Inflammation | nih.gov |

Applications of this compound in Chemical Biology Research

In chemical biology, small molecules are utilized to probe and manipulate biological systems. Beyond its potential as a precursor for molecular probes, this compound is a valuable starting material for creating focused chemical libraries. These libraries, containing systematically varied derivatives of the core scaffold, are instrumental in high-throughput screening campaigns to discover novel modulators of biological targets.

The synthetic accessibility and the potential for diversification make this compound a powerful tool for:

Target Identification and Validation: Screening a library of its derivatives against cell lines or protein targets can identify novel "hits" that modulate a specific biological process. These hits can then be used to validate the importance of that target in disease.

Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a range of analogs, researchers can systematically map the relationship between the chemical structure and biological activity. This information is crucial for optimizing lead compounds into potent and selective drug candidates.

Development of Chemical Tools: Derivatives can be designed for specific chemical biology applications, such as affinity chromatography (by immobilization onto a solid support) to isolate binding partners, or as chemical inducers of dimerization to control protein-protein interactions within a cell.

The pyrazolone (B3327878) class of compounds, which are structurally related to pyrazoles, have a long history of use in creating dyes and have demonstrated analgesic and anti-inflammatory properties, further highlighting the synthetic and application versatility of the pyrazole core structure. ias.ac.innih.govresearchgate.net The strategic use of this compound as a foundational block enables the generation of sophisticated chemical tools to explore and understand intricate biological processes.

An in-depth analysis of the future research landscape for the chemical compound this compound reveals several promising, yet unexplored, avenues. These range from optimizing its synthesis for broader availability to employing cutting-edge technologies to predict its biological activities and enhance its delivery in experimental models. The following sections detail these future directions, providing a roadmap for subsequent investigation.

Q & A

Q. What are the typical synthetic routes for preparing 1-(3-(1H-Pyrazol-5-yl)phenyl)ethanone?

The synthesis often involves cyclocondensation or coupling reactions. A common approach is reacting α,β-unsaturated ketones with hydrazine derivatives under reflux in acetic acid to form the pyrazole ring . For example, hydrazine hydrate reacts with ketones at elevated temperatures (80–100°C) for 4–6 hours, followed by recrystallization (ethanol/chloroform mixtures) to isolate the product . Alternative routes may use palladium-catalyzed cross-coupling to attach substituents to the phenyl ring .

Q. How is the structural integrity of this compound validated experimentally?

X-ray crystallography is the gold standard for structural validation. Programs like SHELXL refine crystallographic data to confirm bond lengths, angles, and stereochemistry . For non-crystalline samples, complementary techniques such as NMR (for proton environments) and FTIR (for functional groups like ketones and pyrazole N–H stretches) are used .

Q. What analytical methods are recommended for purity assessment?

High-performance liquid chromatography (HPLC) with UV detection is widely used to quantify purity. Method optimization involves selecting a C18 column and mobile phases like acetonitrile/water gradients . Mass spectrometry (MS) further confirms molecular weight, while elemental analysis validates stoichiometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of pyrazole-containing derivatives?

Key parameters include:

- Temperature : Elevated temperatures (e.g., reflux in acetic acid) enhance reaction rates but may require stabilization of intermediates .

- Catalysts : Palladium or rhodium catalysts improve regioselectivity in cross-coupling steps .

- pH : Controlled acidic conditions (e.g., glacial acetic acid) prevent side reactions during cyclization .

Statistical tools like Design of Experiments (DoE) systematically optimize these variables .

Q. What strategies resolve contradictions in crystallographic data for pyrazole derivatives?

Discrepancies in bond lengths or angles may arise from twinning or disorder. Use SHELX utilities (SHELXD for phase solution, SHELXL for refinement) to model disorder or apply twin-law corrections . Validation tools like PLATON check for missed symmetry and hydrogen-bonding patterns .

Q. How can structure-activity relationships (SAR) be investigated for this compound?

- Substituent variation : Introduce electron-withdrawing groups (e.g., nitro, chloro) to the phenyl or pyrazole rings to study effects on bioactivity .

- In vitro assays : Test derivatives against bacterial/fungal strains to correlate substituents with antimicrobial activity .

- Computational docking : Use software like AutoDock to predict binding affinities to target enzymes (e.g., cyclooxygenase for analgesic activity) .

Q. What catalytic systems are effective for functionalizing the pyrazole ring?

Q. How are reactive intermediates stabilized during synthesis?

- Enol intermediates : Stabilized via conjugation with the pyrazole ring in acetic acid .

- Iminium species : Trapped using dimethylformamide dimethyl acetal (DMF-DMA) to prevent decomposition .

- Low-temperature techniques : Cryogenic conditions (−78°C) preserve transient intermediates in sensitive reactions .

Q. What methodologies assess stereochemical outcomes in dihydropyrazole derivatives?

Q. How can computational modeling predict reactivity or pharmacokinetics?

- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulates membrane permeability for bioavailability estimates .

- ADMET predictors : Tools like SwissADME forecast metabolic stability and toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products